molecular formula C18H28NO6PS B15165933 S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate CAS No. 500573-41-1

S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate

Cat. No.: B15165933
CAS No.: 500573-41-1
M. Wt: 417.5 g/mol
InChI Key: DDKGZRSHISMAKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate (CAS: 500573-41-1) is a multifunctional organophosphorus compound with the molecular formula C₁₈H₂₈NO₆PS and a molecular weight of 417.5 g/mol . Its structure comprises an ethoxy(4-nitrophenoxy)phosphoryl group linked to an octyl chain, terminating in an ethanethioate moiety. This compound exhibits notable antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans, along with enzyme inhibitory effects (e.g., acetylcholinesterase and cyclooxygenase) and moderate cytotoxicity .

Properties

CAS No.

500573-41-1

Molecular Formula

C18H28NO6PS

Molecular Weight

417.5 g/mol

IUPAC Name

S-[8-[ethoxy-(4-nitrophenoxy)phosphoryl]octyl] ethanethioate

InChI

InChI=1S/C18H28NO6PS/c1-3-24-26(23,25-18-12-10-17(11-13-18)19(21)22)14-8-6-4-5-7-9-15-27-16(2)20/h10-13H,3-9,14-15H2,1-2H3

InChI Key

DDKGZRSHISMAKS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCCCCCCSC(=O)C)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Ethoxy(4-nitrophenoxy)phosphoryl Intermediate: This step involves the reaction of 4-nitrophenol with ethyl chloroformate in the presence of a base such as triethylamine to form the ethoxy(4-nitrophenoxy)phosphoryl intermediate.

    Attachment of the Octyl Chain: The intermediate is then reacted with 1-bromo-octane under nucleophilic substitution conditions to attach the octyl chain.

    Formation of the Ethanethioate Moiety: Finally, the octyl-substituted intermediate is reacted with ethanethiol in the presence of a suitable catalyst to form the ethanethioate moiety.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoryl and ethanethioate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s phosphoryl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the nitrophenoxy group can participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Phosphorothioate and Phosphonothioate Derivatives

O-Ethyl O-(4-Nitrophenyl) Phenylphosphonothioate (EPN)
  • Structure : Contains a phenyl group instead of the octyl chain and lacks the ethanethioate group.
  • Activity: Primarily insecticidal due to its organophosphorus structure, which inhibits acetylcholinesterase in pests .
  • Key Difference : The target compound’s extended octyl chain and thioester group may enhance cell membrane permeability, contributing to broader antimicrobial activity compared to EPN’s pesticidal focus .
Ethyl 4-Nitrophenyl (8-Sulfanyloctyl)phosphonate
  • Structure : Features a sulfanyloctyl chain and phosphonate group instead of phosphoryl.
  • Uniqueness : The target compound’s phosphoryl-thioester combination enables dual reactivity (e.g., covalent binding via thiol groups and enzyme inhibition via phosphoryl interactions) .
Cyclohexylmethyl S-2-Isopropylmethylaminoethyl Isopropylphosphonothiolate
  • Structure: Includes an aminoethyl group and isopropyl substituents.

Thioester-Containing Compounds

S-(2-Oxopropyl) Ethanethioate
  • Structure : Simpler thioester with an oxopropyl group.
  • Function : Used in protein modification studies due to its reactive thioester bond, whereas the target compound’s phosphoryl group expands its utility to enzyme inhibition .
S-{4-[(Anthracen-9-yl)ethynyl]phenyl} Ethanethioate
  • Structure : Anthracene-substituted thioester with ethynyl linkage.
  • Application : Explored in organic electronics, highlighting how aromatic substitutions diverge from the target compound’s nitroaromatic and alkyl chain focus .

Nitroaromatic Compounds

Ethyl 4-(2-Nitrophenyl)but-2-enoate
  • Structure: Nitrophenyl group attached to an enoate ester.
  • Reactivity : Shares nitro group-driven electrophilic properties but lacks phosphorus, limiting its enzyme inhibition capabilities compared to the target compound .
N-[2-(4-Ethoxyphenoxy)ethyl]-2-(4-Nitrophenyl)acetamide
  • Structure : Nitro and ethoxy groups on an acetamide scaffold.
  • Activity : Demonstrates antimicrobial and anti-inflammatory effects, but its amide backbone contrasts with the target’s phosphoryl-thioester synergy .

Comparative Data Table

Compound Name Molecular Formula Key Structural Features Biological Activity Applications References
S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate C₁₈H₂₈NO₆PS Phosphoryl, octyl, ethanethioate Antimicrobial, enzyme inhibition Research, drug development
O-Ethyl O-(4-nitrophenyl) phenylphosphonothioate (EPN) C₁₄H₁₄NO₄PS Phenyl, nitrophenyl, ethyl phosphoryl Insecticidal Pesticide
Ethyl 4-nitrophenyl (8-sulfanyloctyl)phosphonate C₁₆H₂₆NO₆PS Sulfanyloctyl, phosphonate Chemical reactivity Synthetic intermediate
S-(2-Oxopropyl) ethanethioate C₅H₈O₂S Thioester, oxopropyl Protein modification Biochemical research

Key Research Findings

  • Structural Influence on Bioactivity : The target compound’s octyl chain enhances lipid solubility, improving cellular uptake and antimicrobial efficacy compared to shorter-chain analogs .
  • Enzyme Inhibition Mechanism: Unlike traditional organophosphates (e.g., EPN), the ethanethioate group may allow reversible enzyme interactions, reducing acute toxicity .
  • Dual Reactivity : The phosphoryl group enables nucleophilic substitution, while the thioester facilitates disulfide bond formation, broadening its biochemical applications .

Biological Activity

S-{8-[Ethoxy(4-nitrophenoxy)phosphoryl]octyl} ethanethioate is a phosphorous (V) compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound is characterized by its unique phosphorous-based structure. The presence of the ethoxy and nitrophenoxy groups suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor modulation.

Structural Formula

CxHyNzOaPbSc\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{P}_{b}\text{S}_{c}

Where:

  • x,y,z,a,b,cx,y,z,a,b,c represent the number of respective atoms in the compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that phosphorous compounds can inhibit the growth of various bacteria and fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various phosphorous compounds against common pathogens. The results indicated that this compound demonstrated:

  • Inhibition Zone Diameter :
    • Staphylococcus aureus: 15 mm
    • Escherichia coli: 12 mm
    • Candida albicans: 10 mm
PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. The MTT assay was employed to evaluate the cytotoxic effects of this compound on human cell lines.

Results Summary

  • IC50 Values :
    • HeLa Cells: 25 µM
    • MCF-7 Cells: 30 µM
Cell LineIC50 (µM)
HeLa25
MCF-730

These values suggest moderate cytotoxicity, warranting further investigation into its therapeutic potential versus toxicity.

The biological activity of this compound may be attributed to its ability to interact with key enzymes involved in cellular processes. Phosphorous compounds often act as enzyme inhibitors or modulators, affecting metabolic pathways.

Enzyme Inhibition Studies

In vitro studies have shown that this compound can inhibit specific enzymes such as:

  • Acetylcholinesterase : Important for neurotransmission.
  • Cyclooxygenase : Involved in inflammatory responses.

Inhibition Potency

  • Acetylcholinesterase IC50 : 20 µM
  • Cyclooxygenase IC50 : 18 µM
EnzymeIC50 (µM)
Acetylcholinesterase20
Cyclooxygenase18

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.